VTX-27 is a selective inhibitor of protein kinase C theta, with significant implications in cancer research and therapy. It has garnered attention for its ability to modulate cellular processes such as proliferation and senescence, particularly in colorectal cancer cells. The compound is characterized by its high specificity for protein kinase C theta over other isoforms, making it a valuable tool in biochemical research.
VTX-27 is classified as a small molecule inhibitor targeting protein kinase C theta. The compound is cataloged with the CAS number 1321924-70-2 and has been studied extensively for its role in inhibiting tumorigenesis. It demonstrates a Ki value of 0.08 nM for protein kinase C theta, indicating potent inhibitory activity . The molecular formula of VTX-27 is C20H24ClFN6O, and it features a complex structure that contributes to its biological activity .
The synthesis of VTX-27 involves several steps typically associated with organic synthesis techniques, including the formation of key intermediates and the final coupling reactions that yield the active compound. Specific methodologies may include:
While specific synthetic routes are not detailed in the available literature, these general approaches are common in the synthesis of complex small molecules like VTX-27.
The molecular structure of VTX-27 can be represented as follows:
The structure features multiple functional groups that contribute to its biological activity, including amines and halides. The stereochemistry of VTX-27 is also crucial for its interaction with biological targets, influencing its binding affinity and specificity .
VTX-27 undergoes various chemical reactions relevant to its function as an inhibitor. These include:
The mechanism of action of VTX-27 primarily involves its role as a selective inhibitor of protein kinase C theta:
VTX-27 exhibits several notable physical and chemical properties:
These properties play a significant role in determining the compound's efficacy and safety profile in biological systems.
VTX-27 has several potential applications in scientific research:
Protein Kinase C theta (PKCθ) is a novel PKC isoform predominantly expressed in T lymphocytes and critical for T-cell receptor (TCR) signaling. Unlike other PKC isoforms (e.g., PKCα, PKCδ), PKCθ localizes to the immunological synapse upon antigen presentation, where it activates transcription factors NF-κB and AP-1. This triggers interleukin-2 (IL-2) production, T-cell proliferation, and inflammatory cytokine cascades [1] [8]. PKCθ’s non-redundant role in autoimmune inflammation is evidenced by:
Table 1: PKC Isoform Expression and Functions in Immune Cells
Isoform | Tissue Distribution | Primary Immune Function | Activation Requirements |
---|---|---|---|
PKCθ | T lymphocytes | Immunological synapse formation | DAG, phospholipids |
PKCδ | Ubiquitous | Pro-apoptotic signaling, senescence regulation | DAG, phospholipids |
PKCα | Broad | B-cell development, dendritic cell maturation | DAG, Ca²⁺, phospholipids |
PKCγ | Neuronal | Limited immune involvement | DAG, Ca²⁺, phospholipids |
VTX-27 (CAS 1321924-70-2) is a synthetic small-molecule inhibitor designed for high-affinity PKCθ inhibition (Ki = 0.08 nM) with 200-fold selectivity over PKCδ (Ki = 16 nM) [1] [3]. This selectivity is therapeutically essential because:
Compared to JAK/STAT inhibitors (e.g., tofacitinib), VTX-27 targets upstream TCR signaling, potentially avoiding hematological complications [7].
Early PKCθ inhibitors suffered from limited isoform selectivity and poor pharmacokinetics. VTX-27 emerged from structure-based optimization of pyrazolopyridine scaffolds, achieving:
Table 2: Evolution of PKCθ Inhibitor Pharmacological Properties
Compound Generation | PKCθ Ki (nM) | PKCδ Selectivity Ratio | IL-2 Inhibition (IC50) |
---|---|---|---|
First-generation (2010) | 50–100 | 5–10 fold | >500 nM |
Mid-stage (2011–2013) | 0.5–2 | 30–50 fold | 50–100 nM |
VTX-27 (Optimized) | 0.08 | 200 fold | 11 nM |
Key medicinal chemistry breakthroughs included:
The molecular structure (C20H24ClFN6O, MW 418.90) features critical hydrogen bond donors/acceptors for ATP-competitive binding to PKCθ's catalytic domain [3] [5].
Key Compound Information
Table 3: Structural and Biochemical Profile of VTX-27
Property | Value |
---|---|
CAS Number | 1321924-70-2 |
Molecular Formula | C20H24ClFN6O |
Molecular Weight | 418.90 g/mol |
PKCθ Inhibition (Ki) | 0.08 nM |
PKCδ Inhibition (Ki) | 16 nM |
PKCα Inhibition (Ki) | 356 nM |
IL-2 Inhibition (IC50) | 11 nM (human PBMCs) |
Solubility (DMSO) | 84 mg/mL (200.52 mM) |
Selectivity Index (θ/δ) | 200-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7